Ethyl 3-(Methyl-d3-mercapto)propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

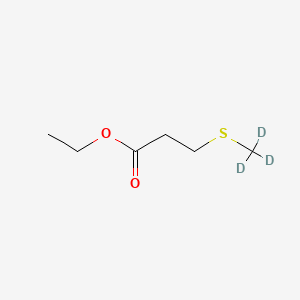

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(trideuteriomethylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-8-6(7)4-5-9-2/h3-5H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNWHRKJEKWJNY-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661963 | |

| Record name | Ethyl 3-[(~2~H_3_)methylsulfanyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-41-8 | |

| Record name | Ethyl 3-[(~2~H_3_)methylsulfanyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Deuterated Thioether Esters in Academic Research

Significance of Deuterium (B1214612) Isotopic Labeling in Chemical and Biochemical Research

Deuterium isotopic labeling, the substitution of a hydrogen atom (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful and widely utilized tool in scientific research. This seemingly subtle modification introduces a change in mass that, while minimally altering a compound's basic geometry and chemical properties, can have profound and measurable effects on its behavior. princeton.edu This unique characteristic makes deuterated compounds invaluable for a range of applications in chemistry, biochemistry, and pharmaceutical sciences. nih.gov

One of the most critical applications is in the study of reaction mechanisms. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate if this bond cleavage is part of the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides mechanistic insights into chemical transformations. ucsb.eduresearchgate.net Researchers can determine whether a specific C-H bond is broken during a reaction's critical phase by comparing the reaction rates of the deuterated and non-deuterated versions of a molecule. princeton.edu

In biochemical and metabolic research, deuterium-labeled compounds serve as non-radioactive, stable isotope tracers. Scientists can introduce a deuterated substrate into a biological system and track its journey and transformation through various metabolic pathways. ucsb.eduresearchgate.net Using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the deuterium label can be easily detected in downstream metabolites, allowing for the detailed mapping of metabolic fluxes and networks. Furthermore, isotopically labeled compounds, including those with deuterium, are crucial as internal standards for quantitative analysis by mass spectrometry, enabling precise measurement of the corresponding non-labeled compounds in complex biological samples. princeton.edu

In the field of drug discovery and development, deuterium labeling has emerged as a strategy to enhance the pharmacokinetic profiles of pharmaceuticals. nih.gov By selectively replacing hydrogen with deuterium at sites of metabolic oxidation, it is possible to slow down the rate of drug metabolism. This can lead to a longer drug half-life, potentially reducing the required dose and frequency of administration, and possibly decreasing the formation of toxic metabolites. nih.govresearchgate.net

Role of Deuterated Organosulfur Compounds in Advanced Scientific Inquiry

Organosulfur compounds, organic molecules containing sulfur, are ubiquitous in nature and central to numerous biological processes. nih.gov They are found in essential amino acids like cysteine and methionine, coenzymes, and vitamins. nih.gov Many organosulfur compounds derived from natural sources, such as garlic, are recognized for their diverse biological activities and potential therapeutic applications. thegoodscentscompany.comresearchgate.net Given their biological and chemical significance, the application of deuterium labeling to organosulfur compounds opens up specific and advanced avenues of scientific investigation.

The deuteration of organosulfur compounds is instrumental in elucidating the mechanisms of action and metabolic fates of these molecules. For instance, many of these compounds act as antioxidants or participate in redox signaling pathways. lgcstandards.com By studying the KIE, researchers can investigate the role of C-H bond cleavage in these antioxidant mechanisms.

Furthermore, many organosulfur compounds from natural products or synthetic drugs undergo extensive metabolism. Deuterating these molecules at specific positions can help identify metabolic pathways and quantify the rates of different biotransformations. This is particularly relevant for sulfur-containing drugs, where understanding metabolism is key to predicting efficacy and potential drug-drug interactions. The use of deuterated organosulfur compounds as internal standards is also critical for accurately quantifying their non-deuterated analogs in complex matrices like food, environmental samples, or biological tissues.

Specific Academic Relevance of Ethyl 3-(Methyl-d3-mercapto)propionate in Isotopic Studies

This compound is the deuterated isotopologue of Ethyl 3-(methylthio)propionate. In this specific compound, the three hydrogen atoms of the methyl group attached to the sulfur atom have been replaced with deuterium atoms. While detailed research publications focusing specifically on this compound are not prevalent, its scientific utility can be inferred from its chemical nature and the established applications of isotopic labeling.

The primary and most direct application of this compound is as an internal standard for quantitative mass spectrometry. Its non-deuterated counterpart, Ethyl 3-mercaptopropionate (B1240610), is recognized as a flavoring agent in the food industry. Accurate quantification of such flavor compounds in food products is essential for quality control and regulatory purposes. Because this compound is chemically identical to the non-deuterated analyte, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass (by three Daltons) allows it to be distinguished from the native compound, making it an ideal tool for correcting for sample loss during preparation and for variations in instrument response, thereby enabling highly accurate quantification.

Another significant area of academic relevance lies in mechanistic studies. The non-deuterated form, Ethyl 3-mercaptopropionate, has been investigated for its ability to inhibit polyphenol oxidase, an enzyme responsible for browning in fresh-cut produce. By using this compound, researchers could perform KIE studies to determine if any chemical step involving the methyl group is critical to the inhibition mechanism. A comparison of the inhibitory activity of the deuterated versus the non-deuterated compound could provide valuable insights into the molecular interactions between the inhibitor and the enzyme.

Interactive Data Table: Properties of this compound

This table summarizes the key chemical identifiers and properties of the subject compound.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 1020719-41-8 | |

| Molecular Formula | C₆H₉D₃O₂S | |

| Molecular Weight | 151.24 g/mol | |

| IUPAC Name | ethyl 3-(trideuteriomethylsulfanyl)propanoate | |

| Non-labeled CAS | 13327-56-5 |

Interactive Data Table: Comparison of Isotopologues

This table compares the mass of the deuterated compound with its non-deuterated analog, highlighting the basis for its use in mass spectrometry.

| Compound | Molecular Formula | Exact Mass (Da) |

| Ethyl 3-(methylthio)propionate | C₆H₁₂O₂S | 148.0558 |

| This compound | C₆H₉D₃O₂S | 151.0746 |

Synthetic Methodologies and Isotopic Labeling Strategies for Ethyl 3 Methyl D3 Mercapto Propionate

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis

The introduction of deuterium into organic molecules can be achieved through several strategic approaches. These methods range from direct exchange of hydrogen atoms to the construction of molecules from already deuterated building blocks. acs.orgsimsonpharma.com

Hydrogen-Deuterium Exchange Reactions for Deuteration

Hydrogen-Deuterium Exchange (HDE or H/D exchange) is a fundamental process where a covalently bonded hydrogen atom is replaced by a deuterium atom from a suitable source, such as deuterium oxide (D₂O) or deuterium gas (D₂). nih.govwikipedia.org This reaction can occur without a catalyst for labile hydrogens, like those in alcohols and amines. simsonpharma.com

For non-labile C-H bonds, catalysis is typically required. Acid- or base-catalyzed exchange reactions are common, often proceeding through the formation of enolates or other stabilized intermediates, which facilitates deuterium incorporation at activated carbon positions. nih.govlibretexts.org The exchange is an equilibrium process, necessitating the use of a large excess of the deuterium source. wikipedia.org High temperatures and pressures can also be employed to drive the exchange, particularly for less reactive C-H bonds. nih.govansto.gov.au However, these conditions require specialized equipment like hydrothermal reactors. ansto.gov.au

Utilization of Deuterated Precursors and Reagents

A highly effective strategy for site-specific deuteration involves building the target molecule from starting materials or reagents that already contain deuterium. simsonpharma.comclearsynth.com This method offers precise control over the location of the deuterium labels within the final structure. nih.gov

Researchers can create isotopically labeled compounds by introducing deuterium-containing functional groups during the synthesis. clearsynth.com For example, deuterated methylating agents like iodomethane-d3 (B117434) (CD₃I) or deuterated reducing agents like sodium borodeuteride (NaBD₄) are commonly used. simsonpharma.com While this approach provides excellent specificity, it can be limited by the commercial availability and cost of the required deuterated precursors. simsonpharma.comnih.gov A literature search for dimethylformamide-d7, for instance, revealed that while the compound is known, its preparation and synthetic use are not widely documented. nih.gov

Metal-Catalyzed Deuteration Approaches

Transition-metal catalysis represents a powerful and versatile tool for deuterium labeling, often allowing for reactions under milder conditions than uncatalyzed H/D exchange. researchgate.net These methods can facilitate the deuteration of otherwise inert C-H bonds. acs.org

A variety of metals, including iridium, ruthenium, rhodium, palladium, and iron, have been shown to catalyze H/D exchange reactions. researchgate.nettu-darmstadt.de The choice of catalyst and reaction conditions can impart high selectivity, allowing for deuteration at specific positions, such as those ortho to a directing group or on alkyl side chains of aromatic compounds. researchgate.netacs.orgnih.gov Common deuterium sources for these reactions include deuterium gas (D₂) and heavy water (D₂O). researchgate.netjps.jp

Below is a table summarizing common metal catalysts and their applications in deuteration.

| Catalyst Family | Common Deuterium Source | Target C-H Bonds | Reference |

| Iridium (e.g., Crabtree's catalyst) | D₂ | Aromatic, Heteroaromatic | researchgate.net |

| Ruthenium | D₂, D₂O | α- to amines, Alcohols, Phosphines | nih.govacs.orgnih.gov |

| Palladium (e.g., Pd/C) | D₂O | Alkyl chains on aromatics | acs.org |

| Iron | D₂ | Alkenes (via transfer hydrogenation) | tu-darmstadt.de |

| Rhodium | D₂ | Phosphines | nih.gov |

Electrocatalytic Heavy Water Splitting for C-D Bond Formation

Electrocatalysis is an emerging technology for deuterium incorporation that utilizes electricity to drive the deuteration process. arxiv.orgrsc.org Specifically, the electrocatalytic splitting of heavy water (D₂O) can generate deuterium species directly at an electrode surface. This method is a key component of producing "green hydrogen," and the same principles apply to deuterium generation. arxiv.org

The process involves two key reactions at two electrodes: the Deuterium Evolution Reaction (DER) and the Oxygen Evolution Reaction (OER). rsc.orgresearchgate.net By performing this in the presence of an organic substrate, the generated deuterium can be incorporated into C-D bonds. The efficiency of this process depends heavily on the design of highly active and stable electrocatalysts. arxiv.orgnih.gov While platinum-based catalysts are highly effective, significant research is focused on developing less expensive alternatives from other transition metals. acs.org This approach offers a potentially sustainable and controlled method for deuteration.

Targeted Synthesis of Ethyl 3-(Methyl-d3-mercapto)propionate

The synthesis of the specific target molecule, this compound (CAS Number: 1020719-41-8), is best achieved by applying the principles of using deuterated reagents. lgcstandards.com The most logical pathway involves the preparation of the non-deuterated thiol, ethyl 3-mercaptopropionate (B1240610), followed by a selective methylation reaction using a deuterated methyl source.

Synthesis of Methyl-d3 Thioether Precursors

The key transformation to create the target molecule is the formation of a thioether with a trideuteromethyl group (S-CD₃). This is typically accomplished via an S-alkylation reaction, which is analogous to the Williamson ether synthesis. youtube.com

The general strategy involves two main steps:

Preparation of the Thiol : The starting material, ethyl 3-mercaptopropionate, can be synthesized by the addition of hydrogen sulfide (B99878) (H₂S) to ethyl acrylate. google.comprepchem.com Alternatively, it can be formed via the esterification of 3-mercaptopropionic acid with ethanol. chemicalbook.com

Deuteromethylation : The thiol group of ethyl 3-mercaptopropionate is first deprotonated with a suitable base to form a thiolate anion. This highly nucleophilic thiolate then readily reacts with a deuterated methyl halide, such as iodomethane-d3 (CD₃I), in a classic Sₙ2 reaction to form the final desired product, this compound. youtube.com The synthesis of deuterated methylamine (B109427) salts from precursors like N-(1,1,1-trideuteriomethyl) phthalimide (B116566) highlights the established chemistry for creating CD₃-containing building blocks. google.com

A proposed reaction scheme is detailed in the table below.

| Step | Reactants | Reagents/Conditions | Product | Reaction Type |

| 1 | 3-Mercaptopropionic acid, Ethanol | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 3-mercaptopropionate | Fischer Esterification |

| 2 | Ethyl 3-mercaptopropionate, Iodomethane-d3 (CD₃I) | Base (e.g., NaH, K₂CO₃), Aprotic solvent (e.g., THF, DMF) | This compound | Sₙ2 Alkylation |

This targeted approach ensures that the deuterium atoms are located exclusively on the methyl group attached to the sulfur atom, providing a chemically and isotopically pure product.

Esterification and Functionalization Reactions for Deuterated Propionate (B1217596) Esters

The synthesis of deuterated propionate esters, such as this compound, relies on well-established esterification reactions, adapted to incorporate isotopically labeled precursors. Esterification is a reversible reaction between a carboxylic acid and an alcohol, typically requiring a catalyst to achieve reasonable reaction rates and yields. ceon.rsresearchgate.net The synthesis of the non-deuterated analogue, ethyl 3-mercaptopropionate, can be achieved through the reaction of 3-mercaptopropionic acid and ethanol. chemicalbook.com For the deuterated variant, the core strategy involves using a starting material where the deuterium atoms are already in place, such as methyl-d3-mercaptan, which is then reacted with a suitable propionate backbone.

Commonly, acid-catalyzed esterification is employed, where a strong mineral acid like sulfuric acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. ceon.rsresearchgate.net The reaction rate and yield are influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. ceon.rsresearchgate.net Studies on the esterification of propanoic acid have shown that increasing the temperature from 35°C to 65°C significantly enhances the reaction rate and final yield. ceon.rs For instance, a maximum yield of 96.9% for n-propyl propanoate was achieved at 65°C with a 1:10:0.20 molar ratio of propanoic acid to 1-propanol (B7761284) to sulfuric acid after 210 minutes. ceon.rs

Functionalization of the propionate ester backbone can also be a route to the final product. For example, the anti-Markovnikov addition of thiols to alkenes is an effective method for creating thioethers. organic-chemistry.org This suggests a synthetic pathway where a deuterated thiol (like methyl-d3-mercaptan) could be added to an acrylate, such as ethyl acrylate, to form the desired product.

The synthesis of various deuterated phenylpropionic acid derivatives has been documented for use as internal standards in metabolic studies. nih.gov These syntheses often involve multi-step processes starting from a deuterated precursor, highlighting the importance of incorporating the isotopic label early in the synthetic sequence to ensure its retention in the final molecule. nih.gov

Table 1: Research Findings on Esterification of Propionic Acid and Related Reactions

| Reaction Type | Reactants | Catalyst/Conditions | Key Findings | Yield | Citation |

|---|---|---|---|---|---|

| Acid-Catalyzed Esterification | Propanoic Acid, 1-Propanol | H₂SO₄, 65°C, 1:10 acid/alcohol ratio | Increased temperature and excess alcohol improve reaction rate and yield. | 96.9% | ceon.rs |

| Flow Reactor Esterification | 3-Mercaptopropionic Acid, Ethanol | 1-methyl-3-(3-sulfopropyl)imidazol-3-ium hydrogen sulfate (B86663), 80°C | Microchannel flow reactor enables rapid synthesis with short residence time. | 94.2% | chemicalbook.com |

| Multi-step Synthesis | 2-((4-bromophenyl-d4)1, 1-ethyleneglycol)propane | Four-step synthesis | Synthesis of a deuterated propionic acid derivative (II-d4) for use as an internal standard. | 43% | nih.gov |

| Reduction | Suprofen-d4 | Sodium borohydride | Reduction of a ketone to a hydroxyl group in a deuterated phenylpropionic acid derivative. | 93% | nih.gov |

Flow Synthesis Techniques for Enhanced Production Efficiency

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, including deuterated molecules and thioethers, offering significant advantages over traditional batch processing. ansto.gov.aux-chemrx.com These benefits include enhanced reaction control, improved safety, higher efficiency, and greater reproducibility. ansto.gov.aux-chemrx.comacs.org The application of flow synthesis is particularly relevant for the production of this compound, as it combines the synthesis of both a thioether and an isotopically labeled compound.

Automated flow-through systems have been successfully developed for the synthesis of thioether libraries. acs.orgnih.govacs.org In one such system, a resin-based "capture and release" strategy was used to produce a 44-member array of heterocyclic thioethers. acs.orgacs.org This automated process resulted in high yields (>75%) and excellent purities (>95%) without requiring subsequent purification, demonstrating the efficiency of flow techniques. acs.org The ability to regenerate and reuse the catalyst column multiple times further enhances the cost-effectiveness and sustainability of the process. acs.org

For the synthesis of deuterated compounds, flow chemistry offers precise control over reaction parameters like temperature and time, which can improve selectivity and minimize the decomposition of thermally sensitive molecules. ansto.gov.au The National Deuteration Facility (NDF) is developing flow chemistry capabilities to adapt established batch deuteration processes to continuous flow for multigram-scale synthesis. ansto.gov.au This approach is poised to unlock new deuteration methodologies and increase production capacity. ansto.gov.au Flow-based systems have been developed for H-D exchange reactions using heterogeneous catalysts, such as platinum on alumina, heated by microwaves to synthesize deuterated aromatic compounds. tn-sanso.co.jp This method allows for a continuous process from raw material to purification, significantly reducing process time. tn-sanso.co.jp A patent for the synthesis of the non-deuterated ethyl 3-mercaptopropionate describes a flow reactor process achieving a 94.2% yield, underscoring the industrial applicability of this technology for this specific class of compounds. chemicalbook.com

Table 2: Comparison of Batch vs. Flow Synthesis Techniques

| Feature | Batch Synthesis | Flow Synthesis | Citation |

|---|---|---|---|

| Production Scale | Limited by reaction vessel size | Flexible, suitable for large-scale continuous production | tn-sanso.co.jp |

| Process Control | Less precise control over temperature and mixing | Precise control over temperature, pressure, and reaction time | ansto.gov.aux-chemrx.com |

| Efficiency | Longer cycle times due to heating/cooling and manual processing | Reduced process time, potential for automation and single-step processing | acs.orgtn-sanso.co.jp |

| Safety | Higher risks when handling hazardous reagents or high pressures on a large scale | Enhanced safety due to smaller reaction volumes at any given time | x-chemrx.comtn-sanso.co.jp |

| Purity & Yield | May require extensive purification | Often produces products in high intrinsic purity, reducing need for purification | acs.org |

| Reproducibility | Can be variable | High reproducibility due to automation and precise control | acs.org |

Control of Isotopic Purity and Regioselectivity in Deuteration Processes

The utility of a deuterated compound like this compound is critically dependent on its isotopic purity and the specific location of the deuterium atoms (regioselectivity). rsc.orgacs.org Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. nih.govresearchgate.net High isotopic purity (>95%) is often required for applications such as internal standards in mass spectrometry-based quantitative analysis and for developing "heavy drugs" with improved pharmacokinetic properties. acs.orgnih.gov

Controlling regioselectivity—ensuring the deuterium is incorporated only at the desired methyl group—is paramount. This is typically achieved by using an isotopically labeled building block, such as methyl-d3-iodide (CD₃I) or methyl-d3-mercaptan, in the synthesis. mdpi.com This approach avoids the challenges of direct hydrogen-deuterium exchange (HDE) on the final molecule, which can lead to a mixture of products with deuterium incorporated at various positions. acs.org While late-stage HDE is a powerful tool, it can be difficult to control, especially in molecules with multiple reactive C-H bonds. acs.org

Several methods exist to achieve selective deuteration. Palladium-catalyzed reactions, for example, have been shown to provide excellent deuterium incorporation at specific sites, such as the benzylic position, under mild conditions using D₂O as the deuterium source. mdpi.com For amines, ruthenium and rhodium catalysts can perform C-H activation for HDE, though achieving high isotopic purity and regioselectivity can be challenging in batch processes. nih.gov Iterative continuous-flow deuteration processes have been developed to overcome these limitations, enabling the synthesis of compounds with very high chemical and isotopic purities without needing a purification step. nih.gov

The determination of isotopic purity and the confirmation of structural integrity are performed using sophisticated analytical techniques. High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI-HRMS), is a rapid and highly sensitive method for measuring isotopic purity by distinguishing between the different H/D isotopolog ions. rsc.orgnih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also essential, as it can confirm the structural integrity and the precise location of the deuterium atoms within the molecule. rsc.org

Table 3: Methods for Deuteration and Isotopic Purity Analysis

| Method/Technique | Description | Key Advantages | Typical Isotopic Purity | Citation |

|---|---|---|---|---|

| Labeled Building Block Synthesis | Using a pre-labeled starting material (e.g., CD₃I) in a multi-step synthesis. | Excellent control over regioselectivity and high isotopic purity. | >98% | nih.govmdpi.com |

| Catalytic H/D Exchange | Direct exchange of hydrogen for deuterium on a substrate using a catalyst (e.g., Pd/C) and a deuterium source (e.g., D₂O). | Atom-economical, useful for late-stage functionalization. | Variable, can be moderate to high depending on catalyst and conditions. | acs.orgmdpi.com |

| Continuous-Flow HDE | An iterative H/D exchange process performed in a continuous flow reactor. | Can achieve very high isotopic purity and regioselectivity; high reproducibility. | >95% | nih.gov |

| ESI-HRMS Analysis | Mass spectrometry technique to determine the relative abundance of H/D isotopolog ions. | Rapid, highly sensitive, low sample consumption, cost-effective. | N/A (Analytical Method) | nih.govresearchgate.net |

| NMR Spectroscopy | Analytical technique to confirm structural integrity and the position of deuterium labels. | Provides definitive structural information and relative isotopic purity. | N/A (Analytical Method) | rsc.org |

Advanced Analytical and Spectroscopic Characterization Techniques for Deuterated Organosulfur Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Content and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. When analyzing deuterated compounds, specifically through Deuterium NMR (²H NMR), it provides direct insight into the location and abundance of deuterium atoms.

Deuterium (²H) has a nuclear spin of 1, making it NMR active, though its properties differ significantly from hydrogen (¹H), which has a spin of 1/2. wikipedia.org The resonance frequency of deuterium is substantially different from that of hydrogen, which allows for its detection without interference from the much more abundant ¹H nuclei. study.comwikipedia.org While the chemical shift range in ²H NMR is similar to that in ¹H NMR, the resolution is generally poorer. wikipedia.org

For Ethyl 3-(Methyl-d3-mercapto)propionate, a ¹H NMR spectrum would show the absence of a signal corresponding to the methyl-mercapto group, which would typically appear around 2.1 ppm. Conversely, a ²H NMR spectrum would display a distinct signal in that region, confirming the successful deuteration at the intended methyl position. nih.gov The integration of this signal in a quantitative ²H NMR experiment can be used to determine the isotopic purity or the deuterium enrichment percentage. rug.nl This makes ²H NMR an invaluable tool for verifying the degree of deuteration in the final compound. wikipedia.org

| Assignment | Functional Group | Expected ¹H Chemical Shift (ppm) | Expected Signal in ¹H NMR of Deuterated Compound | Expected Signal in ²H NMR of Deuterated Compound |

|---|---|---|---|---|

| a | -O-CH₂-CH₃ | ~4.1 (quartet) | Present | Absent |

| b | -CH₂-S- | ~2.8 (triplet) | Present | Absent |

| c | -CH₂-C(=O)- | ~2.6 (triplet) | Present | Absent |

| d | -S-CH₃ | ~2.1 (singlet) | Absent | Present (~2.1 ppm) |

| e | -O-CH₂-CH₃ | ~1.2 (triplet) | Present | Absent |

Infrared (IR) Spectroscopy for Deuterium-Carbon Vibrational Modes

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying functional groups and can be used to confirm isotopic substitution. wikipedia.org

The vibrational frequency of a chemical bond is dependent on the bond strength and the masses of the atoms involved. libretexts.org Due to the significant mass difference between hydrogen (≈1 amu) and deuterium (≈2 amu), the stretching frequency of a carbon-deuterium (C-D) bond is considerably lower than that of a carbon-hydrogen (C-H) bond. libretexts.org Typically, C-H stretching vibrations appear in the 2800–3000 cm⁻¹ region of an IR spectrum. In contrast, the corresponding C-D stretching vibration is shifted to a lower frequency, generally appearing in the 2000–2300 cm⁻¹ region. researchgate.net This frequency reduction is approximately proportional to the square root of the ratio of the reduced masses, which is about √2. msu.edu

For this compound, the IR spectrum would exhibit characteristic C-D stretching absorption bands in the 2000–2300 cm⁻¹ range, while the intensity of the aliphatic C-H stretching bands around 2900-3000 cm⁻¹ would be slightly diminished compared to its non-deuterated analog. The presence of these distinct C-D vibrational modes provides clear and direct evidence of successful deuteration. mdpi.com

| Bond Type | Typical Frequency Range (cm⁻¹) | Expected Presence in this compound |

|---|---|---|

| C-H (sp³) Stretch | 2850 - 3000 | Yes (from ethyl and propionate (B1217596) backbone) |

| C-D (sp³) Stretch | 2000 - 2300 | Yes (from -S-CD₃ group) |

| C=O (Ester) Stretch | 1735 - 1750 | Yes |

Microwave Spectroscopy for Conformational Equilibrium and Internal Motions

Microwave spectroscopy is a high-resolution technique ideal for the unambiguous determination of molecular structures in the gas phase. It provides precise rotational constants that are directly related to the molecule's moments of inertia, allowing for detailed structural and conformational analysis. For deuterated organosulfur compounds like this compound, this technique offers profound insights into conformational equilibria and the dynamics of internal motions. nih.govnih.govmdpi.com

The substitution of hydrogen with deuterium atoms (isotopic labeling) induces small, but precisely measurable, changes in the moments of inertia without altering the molecule's electronic potential energy surface. By analyzing the microwave spectra of different isotopologues, the exact positions of atoms within the molecule can be determined with high accuracy. nih.govresearchgate.net

A key application of microwave spectroscopy in this context is the study of large-amplitude motions (LAMs), such as the internal rotation of the deuterated methyl (-CD₃) group. nih.gov The rotation of the methyl group against the rest of the molecular frame is often hindered by a potential barrier. This internal motion causes splittings in the rotational transitions observed in the microwave spectrum. nih.govresearchgate.net The magnitude of these splittings is directly related to the height of the potential barrier hindering the rotation. nih.govnih.gov Analysis of these spectral splittings allows for the precise determination of the barrier height, providing critical information about the electronic environment and steric interactions around the methyl group. nih.gov

For a molecule like this compound, which possesses multiple rotatable bonds, several conformers may coexist in the gas phase. Microwave spectroscopy can distinguish between these different conformers, as each will have a unique set of rotational constants and therefore a distinct rotational spectrum. nih.govmdpi.com By measuring the relative intensities of the spectral lines corresponding to each conformer, their population ratio in the supersonic jet expansion can be determined, providing information on their relative energies and the conformational equilibrium.

Table 1: Hypothetical Microwave Spectroscopy Parameters for Conformers of this compound

| Parameter | Conformer A (Extended) | Conformer B (Gauche) |

| Rotational Constant A (MHz) | 3500.1234 | 4200.5678 |

| Rotational Constant B (MHz) | 1200.9876 | 1500.2468 |

| Rotational Constant C (MHz) | 950.5432 | 1300.1357 |

| Barrier to -CD₃ Internal Rotation (cm⁻¹) | 110.5 | 115.2 |

Chromatographic Separations for Compound Analysis and Purity Assessment

Chromatographic techniques are fundamental for separating and analyzing organosulfur compounds, assessing their purity, and quantifying them in various matrices.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds, including many organosulfur compounds. nih.govresearchgate.net For the analysis of this compound, coupling GC with sulfur-selective detectors provides high sensitivity and specificity. researchgate.net

The Flame Photometric Detector (FPD) is highly selective for sulfur- and phosphorus-containing compounds. When sulfur compounds are combusted in a hydrogen-rich flame, they form an excited S₂* species that emits light at a characteristic wavelength (around 394 nm). acs.org The detector measures this emission, providing a signal that is highly specific to sulfur compounds, thereby minimizing interference from co-eluting non-sulfur-containing molecules in a complex matrix. acs.orgucp.pt The FPD's response to sulfur compounds is typically quadratic, and it can achieve detection limits in the picogram-to-nanogram range. acs.orgnih.govacs.org

Mass Spectrometry (MS) , when used as a GC detector (GC-MS), provides identification and quantification capabilities. The mass spectrometer separates ions based on their mass-to-charge ratio, yielding a mass spectrum that serves as a molecular fingerprint. For this compound, GC-MS analysis would confirm the molecular weight (shifted by +3 amu due to deuterium) and provide characteristic fragmentation patterns that confirm its structure. This is crucial for distinguishing it from its non-deuterated analog and other potential impurities. nih.govacs.org Simultaneous use of a sulfur-selective detector like an FPD or Sulfur Chemiluminescence Detector (SCD) alongside an MS detector can help locate trace-level sulfur compounds in a complex chromatogram that might be missed by MS alone. ingenieria-analitica.comshimadzu.com

Table 2: Typical GC Conditions for Organosulfur Compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Detector (FPD) | Temperature: 250 °C, H₂/Air flow optimized for sulfur |

| Detector (MS) | Ionization Mode: Electron Ionization (EI), Scan Range: m/z 40-400 |

For non-volatile, thermally labile, or highly polar organosulfur compounds, Liquid Chromatography (LC) is the separation method of choice. acs.orgresearchgate.net When analyzing complex mixtures, such as environmental or biological samples, LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity. mdpi.comnih.govmdpi.com

The separation in LC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Different column chemistries (e.g., reversed-phase, normal-phase, HILIC) can be employed to achieve separation based on properties like polarity and size. nih.gov

A notable aspect of analyzing deuterated compounds by LC is the potential for chromatographic separation from their non-deuterated counterparts, known as the "isotope effect". oup.comoup.com While often subtle, deuterium substitution can slightly alter a molecule's physicochemical properties, such as its hydrophobicity, leading to small differences in retention times. oup.com This effect must be considered during method development, especially in stable isotope dilution assays. The use of LC-MS allows for the monitoring of specific mass transitions for both the deuterated standard and the non-deuterated analyte, ensuring accurate quantification even if they are not perfectly co-eluted. mdpi.com

Stable Isotope Dilution Assay (SIDA) is the gold standard for accurate and precise quantification of analytes in complex matrices, particularly when combined with mass spectrometry. nih.govnih.govresearchgate.net This methodology relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.gov this compound is an ideal internal standard for the quantification of its non-deuterated analog, ethyl 3-(methylthio)propionate.

The core principle of SIDA involves adding a known amount of the deuterated internal standard to the sample before any extraction or workup steps. nih.govnih.gov The labeled standard is chemically identical to the analyte, so it behaves the same way during sample preparation, extraction, and chromatographic separation, effectively correcting for any analyte loss during these steps. mdpi.com

Because the internal standard and the analyte differ in mass, they can be distinguished by the mass spectrometer. researchgate.net Quantification is achieved by measuring the ratio of the MS signal response of the native analyte to that of the known amount of the spiked deuterated standard. nih.gov This ratio is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve built from the same response ratios. This approach provides high accuracy and precision by compensating for matrix effects and variations in instrument response. oup.comnih.gov

Mechanistic and Theoretical Investigations of Deuterated Organosulfur Compounds

Application of Kinetic Isotope Effects (KIE) in Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. libretexts.org This change in rate is primarily a quantum mechanical effect stemming from the different zero-point vibrational energies of bonds to lighter versus heavier isotopes. portico.org For organosulfur compounds, substituting hydrogen (¹H) with deuterium (B1214612) (²H) can provide significant insights into reaction pathways. The C-D bond has a lower zero-point energy than the C-H bond, meaning it requires more energy to be cleaved. portico.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated version of the molecule will react more slowly. portico.orgnih.gov This phenomenon, known as a primary KIE, is a strong indicator that C-H bond cleavage is central to the slowest step of the reaction. wikipedia.org

Deuterium labeling is a valuable technique for elucidating the intricate details of reaction mechanisms in sulfur chemistry. thalesnano.comyoutube.com By strategically replacing hydrogen atoms with deuterium, researchers can trace the movement of atoms and identify which bonds are broken or formed during a reaction. thalesnano.com This method is particularly useful in studying the reactions of thiols and thioethers, which are important functional groups in many biological and chemical systems. masterorganicchemistry.com

For instance, in the study of thioether oxidation, deuterium labeling can help determine whether a C-H bond adjacent to the sulfur atom is involved in the reaction mechanism. nih.govacs.org The oxidation of thioethers can proceed through different pathways, and observing a KIE upon deuteration of the alpha-carbon can provide evidence for a mechanism involving the removal of a proton from this position. Furthermore, deuterium labeling can be used to distinguish between different proposed transition states in reactions involving organosulfur compounds.

Recent advancements have also seen the use of iridium-based catalysts for the deuteration of sulfur-containing functional groups, which are present in many pharmaceuticals. youtube.com Sophisticated catalyst design has enabled the labeling of these substrates under milder conditions and with higher deuterium incorporation, facilitating more detailed mechanistic studies. youtube.com

However, the interpretation of KIE data is not always straightforward. A small or absent KIE does not necessarily rule out C-H bond cleavage as the RDS. The observed KIE can be "masked" by other, non-isotopically sensitive steps in the reaction sequence, such as substrate binding or product release, especially in enzymatic reactions. nih.gov Therefore, a comprehensive kinetic analysis, often involving multiple experimental approaches, is necessary for a conclusive determination of the RDS. epfl.ch

In the context of enzymatic reactions involving organosulfur compounds, KIE analysis has been instrumental. For example, in studies of enzymes that metabolize sulfur-containing substrates, deuterating the substrate and measuring the effect on the reaction rate can help to pinpoint the bond-breaking events that are kinetically significant. nih.gov

Enzymatic Catalytic Mechanisms Involving Thiol and Thioether Functionalities

Enzymes that act on thiols and thioethers play critical roles in various biological processes, from the biosynthesis of natural products to the detoxification of harmful compounds. masterorganicchemistry.comacs.org Understanding the catalytic mechanisms of these enzymes is essential for fields ranging from medicine to environmental science.

Dimethylsulfoniopropionate (DMSP) is a vital organosulfur compound in marine environments, serving as a nutrient source for many microorganisms. annualreviews.org The bacterial demethylation pathway is a major route for DMSP catabolism and involves a series of enzymatic steps. frontiersin.orgnih.gov Two key enzymes in this pathway are DmdB and DmdC. nih.govresearchgate.net

DmdB, a 3-methylmercaptopropionate (MMPA)-coenzyme A (CoA) ligase, catalyzes the activation of MMPA, the product of the initial demethylation of DMSP. nih.govresearchgate.net DmdC, an MMPA-CoA dehydrogenase, then catalyzes the dehydrogenation of MMPA-CoA. nih.govresearchgate.net Mechanistic studies have revealed that DmdB undergoes significant conformational changes to facilitate the ligation reaction. researchgate.net The catalytic mechanism of DmdC has been investigated through stereochemical studies using deuterated substrates. These experiments have shown that the enzyme specifically removes the 2-pro-R proton and the 3-pro-S hydride, indicating an anti-elimination stereochemical course for the reaction. nih.gov

The enzymes of the DMSP demethylation pathway are thought to have evolved from enzymes with broader substrate specificities, adapting to utilize the abundant DMSP in the marine environment. frontiersin.orgnih.gov

Thiol dioxygenases are a class of non-heme iron enzymes that catalyze the oxidation of sulfhydryl-containing compounds. nih.gov Among these, 3-mercaptopropionate (B1240610) dioxygenase (3MDO) is responsible for the oxidation of 3-mercaptopropionate (3MPA). nih.gov Understanding how the substrate binds to the active site and how this influences reactivity is key to elucidating the catalytic mechanism.

Structural studies of 3MDO in complex with a substrate analog, 3-hydroxypropionic acid (3HPA), have provided valuable insights into substrate binding. nih.govnih.gov These studies, combined with computational modeling, suggest that the substrate binds to the iron center in a bidentate fashion through its carboxylate and thiol (or hydroxyl in the analog) groups. nih.govnih.gov An important interaction is also observed between the substrate's carboxylate group and a nearby arginine residue. nih.gov

The binding of the substrate is thought to position it optimally for the reaction with dioxygen, which also coordinates to the iron center. The mechanism likely involves the formation of a putative iron-superoxide intermediate that then reacts with the bound substrate. nih.gov

Computational Chemistry Approaches in Understanding Deuterated Thioether Esters

Computational chemistry has become an indispensable tool for complementing experimental studies of reaction mechanisms. Methods such as Density Functional Theory (DFT) can be used to model the structures of reactants, transition states, and products, as well as to calculate their energies. This information can provide a detailed picture of the reaction pathway and help to interpret experimental data, such as KIEs.

For deuterated thioether esters, computational methods can be used to predict vibrational frequencies, which are the basis of the KIE. By calculating the zero-point energies of the protiated and deuterated species in the ground state and the transition state, the expected KIE can be estimated. wikipedia.org These theoretical predictions can then be compared with experimental results to validate or refine the proposed mechanism.

Furthermore, computational studies can explore the effects of substituents on the electronic properties and reactivity of thioether esters. For example, DFT calculations can be used to investigate how electron-donating or electron-withdrawing groups influence the nucleophilicity of the sulfur atom in thioethers, which in turn affects their rate of oxidation. nih.gov These computational insights can guide the design of new experiments and provide a deeper understanding of the factors that control the reactivity of deuterated organosulfur compounds.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Isotope Effects

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of chemical reactions involving deuterated organosulfur compounds like Ethyl 3-(methyl-d3-mercapto)propionate. DFT calculations allow for the detailed exploration of potential energy surfaces, enabling the identification of transition states and the determination of reaction pathways. researchgate.netacs.org A key application of DFT in this context is the prediction and analysis of kinetic isotope effects (KIEs), which are the changes in reaction rate upon isotopic substitution. unam.mxnih.gov

The primary KIE arises from the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. unam.mx The C-D bond is stronger and has a lower ZPE than the C-H bond, meaning more energy is required to reach the transition state for a reaction involving C-D bond cleavage. youtube.com Consequently, reactions where this bond cleavage is the rate-determining step are significantly slower for the deuterated compound. nih.gov DFT calculations can accurately model these vibrational frequencies and predict the magnitude of the KIE (kH/kD). For reactions involving the transfer of a hydrogen/deuterium atom from carbon to a radical species, the KIE can be substantial, sometimes exceeding the semi-classical limit of ~7, which suggests the involvement of quantum tunneling. nih.gov

In the case of this compound, DFT could be employed to model reactions such as oxidation at the sulfur atom or reactions involving the deuterated methyl group. For instance, in metabolic studies, the oxidation of sulfides is a common pathway. DFT could elucidate whether the deuteration of the methyl group influences the reaction mechanism or rate of such transformations, even if the C-D bond is not directly broken (a secondary KIE). Secondary KIEs are typically smaller than primary KIEs but can provide valuable insight into the transition state structure. unam.mx

Theoretical calculations using DFT provide insights into reaction selectivity and energetics. researchgate.net By mapping the reaction coordinates, researchers can compare the activation energies for different potential pathways, explaining observed product distributions. For deuterated compounds, this can be particularly useful in understanding how isotopic substitution redirects reaction mechanisms.

Table 1: Theoretical Kinetic Isotope Effects (KIEs) for H/D Atom Transfer Reactions

| Reaction Type | Theoretical kH/kD Range | Computational Method Basis |

| C-H/D Bond Cleavage (Semiclassical) | ~ 7 at 298 K | Based on ZPE differences unam.mx |

| H/D Atom Transfer with Tunneling | > 7 (can reach 20-30) | Includes quantum tunneling corrections nih.gov |

| Secondary Isotope Effects (β-deuteration) | 1.1 - 1.4 | Perturbation of vibrational modes unam.mx |

Conformational Analysis and Intramolecular Interactions (e.g., Sulfur Hydrogen Bonding)

The three-dimensional structure and conformational preferences of molecules are critical to their reactivity and physical properties. For this compound, conformational analysis investigates the rotation around its single bonds to identify the most stable arrangements (conformers). youtube.com Techniques like Newman projections are used to visualize conformers, such as anti and gauche arrangements, which differ in energy due to steric hindrance and other intramolecular interactions. youtube.comlasalle.edu

One area of interest in organosulfur compounds is the potential for intramolecular hydrogen bonding involving the sulfur atom. Although sulfur is a weak hydrogen bond acceptor, interactions of the type C-H···S or N-H···S can influence molecular conformation. nih.gov In the context of this compound, one could investigate weak interactions between the deuterated methyl group and the carbonyl oxygen (C-D···O=C). While the existence of a significant D/H isotope effect on the strength of CH-π interactions has been debated and found to be minimal in some systems, the influence on other weak hydrogen bonds is an area of active study. researchgate.net

Computational methods, often in conjunction with experimental techniques like NMR spectroscopy, are used to study these subtle interactions. mdpi.com Isotope effects on NMR chemical shifts can serve as a sensitive probe for hydrogen bonding. mdpi.comosti.gov For example, the substitution of hydrogen with deuterium in a hydrogen bond typically leads to a measurable change in the chemical shift of nearby carbon or nitrogen atoms, which can be correlated with the strength of the interaction. mdpi.comosti.gov DFT calculations can complement these experiments by optimizing the geometries of different conformers and quantifying the energies of weak intramolecular interactions. nih.gov

Table 2: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

| Property | C-H Bond | C-D Bond | Implication for Conformational Analysis |

| Bond Length | ~1.09 Å | Slightly shorter | Minor changes in steric hindrance ruc.dk |

| Vibrational Frequency | ~2900-3000 cm⁻¹ | ~2100-2200 cm⁻¹ | Different zero-point energy, basis for KIE unam.mx |

| Bond Dissociation Energy | Lower | Higher | Affects reactivity, not static conformation youtube.com |

Molecular Modeling of Deuterated Organosulfur Species

Molecular modeling, particularly through molecular dynamics (MD) simulations, provides a powerful lens to study the dynamic behavior of molecules like this compound in various environments. researchgate.netrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion, conformational changes, and intermolecular interactions over time. researchgate.net

A critical component of accurate MD simulations is the force field, a set of parameters that defines the potential energy of the system. rsc.org For a deuterated species, the standard force field parameters must be adjusted. The primary change is the increased mass of deuterium compared to hydrogen. This directly affects the dynamics of the molecule without altering the potential energy surface. However, for highly accurate simulations, the subtle changes in bond length and vibrational frequencies (quantum effects) due to deuteration may require re-parameterization of bond stretching and angle bending terms. researchgate.netrsc.org

MD simulations of this compound could be used to study its properties in a condensed phase, such as in a solution or interacting with a surface. For example, simulations could model the solvation of the molecule in different solvents, revealing details about the structure of the solvent shell around the ester and thioether functionalities. rsc.org Such simulations are valuable in fields like materials science, where related organosulfur compounds are used for self-assembled monolayers, and in energy storage research, where organosulfur polymers are investigated for battery applications. rsc.orgtcichemicals.com

By analyzing the trajectories from MD simulations, one can calculate various properties, including diffusion coefficients, radial distribution functions (to characterize local structure), and the lifetime of intermolecular interactions like hydrogen bonds. researchgate.net These simulations can bridge the gap between the static picture provided by quantum chemical calculations and the macroscopic properties observed experimentally.

Table 3: Key Considerations for Force Field Parameterization in MD Simulations of Deuterated Compounds

| Parameter | Standard (H) | Deuterated (D) | Rationale for Change |

| Atomic Mass | ~1.008 amu | ~2.014 amu | Fundamental property difference; affects dynamics. researchgate.net |

| Bond Stretching (Equilibrium Length) | r₀ (C-H) | Slightly shorter r₀ (C-D) | To reflect the shorter C-D bond length. ruc.dk |

| Bond Stretching (Force Constant) | k (C-H) | Similar to k (C-H) | The potential energy curve is largely unchanged. |

| Non-bonded Interactions (Lennard-Jones) | Standard | Generally unchanged | Isotopic substitution has a negligible effect on van der Waals interactions. rsc.org |

Research Applications of Ethyl 3 Methyl D3 Mercapto Propionate in Scientific Studies

Isotopic Tracing in Biochemical and Metabolic Pathways

The incorporation of deuterium (B1214612) (d3) in the methyl group of Ethyl 3-(Methyl-d3-mercapto)propionate makes it a valuable tool for isotopic tracing studies. In such experiments, the deuterated compound is introduced into a biological system, and its metabolic fate is monitored. The deuterium acts as a "heavy" label that can be detected and distinguished from its non-deuterated counterparts, primarily by mass spectrometry.

Investigation of Sulfur Flux and Cycling in Biological Systems

While no specific studies utilizing this compound for sulfur flux analysis are currently published, its structure suggests a potential role in tracing the metabolism of sulfur-containing compounds. The sulfur atom in its backbone could theoretically be tracked through various metabolic pathways.

Potential Research Questions:

How is the thioether linkage of this compound metabolized?

Can the sulfur from this compound be incorporated into other essential sulfur-containing biomolecules like cysteine or methionine?

Tracking of Carbon and Deuterium Metabolism in Organisms

The deuterated methyl group and the carbon backbone of this compound could serve as tracers for carbon and deuterium metabolism. Once introduced into an organism, the molecule would likely undergo enzymatic transformations, and the labeled fragments could be incorporated into various metabolic pools.

Hypothetical Metabolic Fate: Interactive Data Table: Potential Metabolic Fates of Labeled Moieties

| Labeled Moiety | Potential Metabolic Pathways | Resulting Labeled Metabolites |

| Methyl-d3 group | One-carbon metabolism | Labeled S-adenosylmethionine (SAM), methylated lipids, proteins, and DNA |

| Propionate (B1217596) backbone | Beta-oxidation, Krebs cycle | Labeled acetyl-CoA, succinyl-CoA, and other Krebs cycle intermediates |

Applications in Lipidomics for Metabolic Fate Determination

In the field of lipidomics, deuterated compounds are used to trace the synthesis, modification, and degradation of lipids. While there are no documented applications of this compound in lipidomics, its ester structure suggests it could potentially be metabolized within lipid pathways.

Utilization as Internal Standards in Quantitative Analytical Assays

One of the most common applications for deuterated compounds is their use as internal standards in quantitative mass spectrometry-based assays. An ideal internal standard is chemically identical to the analyte of interest but has a different mass, which the deuterated nature of this compound provides.

Development of Mass Spectrometry-Based Quantification Methods

This compound is a suitable candidate for use as an internal standard for the quantification of its non-deuterated analog, Ethyl 3-(methylthio)propionate, or other structurally similar volatile sulfur compounds. When added to a sample in a known amount, it can be used to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement.

Table: Properties for Mass Spectrometry

| Compound | Chemical Formula | Exact Mass (Da) |

| This compound | C6H9D3O2S | 151.07 |

| Ethyl 3-(methylthio)propionate | C6H12O2S | 148.06 |

Design of Targeted Assays for Specific Research Biomarkers

While no targeted assays using this compound as an internal standard for specific biomarkers are described in the literature, its use could be envisioned for the quantification of biomarkers that are structurally related. The development of such an assay would require the validation of its performance characteristics, including linearity, accuracy, precision, and sensitivity.

Fundamental Research in Organosulfur Chemistry

The unique properties of this compound make it an ideal probe for fundamental studies in the chemistry of sulfur-containing organic compounds.

The three-dimensional structure and preferred conformation of a molecule are dictated by a complex interplay of noncovalent interactions. In esters containing thioether linkages, such as this compound, weak intramolecular forces can significantly influence conformational preferences. Bivalent sulfur atoms, when bonded to electron-withdrawing groups, can possess regions of positive electrostatic potential near the C–S bonds. These "σ-holes" can engage in stabilizing interactions with electron-rich atoms like the oxygen atoms of the ester group. researchgate.netacs.org

The replacement of hydrogen with deuterium can subtly alter these conformational equilibria, a phenomenon known as a conformational isotope effect. nih.gov While the electronic properties remain nearly identical, the C-D bond is slightly shorter and has a lower vibrational zero-point energy than the C-H bond. These small physical differences can shift the balance between different molecular conformers. acs.org By comparing the conformational landscape of this compound with its non-deuterated counterpart using techniques like NMR spectroscopy, researchers can gain insight into the delicate energetic balance that governs molecular shape and the role of weak sulfur-oxygen interactions. mdpi.com

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to connect a molecule's structure to its biological activity. gardp.orgwikipedia.orgdrugdesign.orgmans.edu.eg Isotopic substitution is a powerful tool in SAR, primarily through the investigation of the kinetic isotope effect (KIE). wikipedia.orgprinceton.eduyoutube.com The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org

The C-D bond is stronger and broken more slowly than a C-H bond. Therefore, if a C-H bond is cleaved in the rate-determining step of a reaction, substituting hydrogen with deuterium will slow the reaction down. wikipedia.orgyoutube.com A primary application of this principle is in studying drug metabolism. Many drug molecules are deactivated or cleared from the body by cytochrome P450 enzymes, which often work by oxidizing metabolically vulnerable C-H bonds. nih.govnih.gov

By strategically replacing the methyl hydrogens with deuterium, as in this compound, researchers can probe the metabolic fate of the methylthio group. If oxidation of this methyl group is a key metabolic pathway, the deuterated compound will be metabolized more slowly than its proteo-analogue. This "metabolic switching" can lead to:

Increased drug exposure (higher plasma concentration and longer half-life).

Reduced formation of potentially toxic metabolites.

This approach has been successfully used to develop improved drugs, and studying compounds like this compound provides fundamental data for designing next-generation pharmaceuticals with optimized pharmacokinetic properties. nih.govnih.gov

| Parameter | Effect of Deuteration at a Metabolic Site | Rationale |

| Reaction Rate | Decrease | C-D bond is stronger than C-H bond (Kinetic Isotope Effect) wikipedia.org |

| Metabolic Stability | Increase | Slower rate of enzymatic C-H bond cleavage nih.govnih.gov |

| Drug Half-life | Potential Increase | Reduced rate of metabolic clearance nih.gov |

| Formation of Metabolites | Potential Decrease | Slower formation of products from the targeted metabolic pathway nih.gov |

Emerging Research Areas Involving Deuterated Thioether Esters

The application of deuterated thioether esters extends beyond fundamental chemistry into advanced materials science, biology, and process chemistry.

There is growing interest in the development of advanced polymers for specialized applications, such as infrared (IR) optics. nih.govsemanticscholar.orgchemrxiv.org A significant challenge for organic polymers in this area is that the vibrational energy of C-H bonds causes strong absorption in the mid-wave infrared (MWIR) region, rendering the material opaque. nih.gov

A novel solution to this problem involves the synthesis of sulfur-containing polymers where hydrogen atoms are replaced with deuterium. nih.govdmref.org Researchers have demonstrated that proton-free, perdeuterated poly(sulfur-random-d14-(1,3-diisopropenylbenzene)) can be synthesized via the inverse vulcanization of elemental sulfur with a deuterated comonomer. nih.gov The critical advantage of this approach is that replacing C-H with C-D bonds shifts the fundamental vibrational absorptions to lower energies (longer wavelengths), outside of the desired MWIR window (3-5 µm). nih.gov This molecular engineering strategy creates a polymer that is transparent in this key region of the infrared spectrum.

Monomers like this compound represent building blocks for creating such advanced optical materials. The incorporation of deuterated thioether and ester functionalities could be used to fine-tune the properties of sulfur-rich polymers, balancing IR transparency with important physical characteristics like refractive index and glass transition temperature.

| Property | Proteo Polymer (C-H bonds) | Deutero Polymer (C-D bonds) | Reason for Difference |

| MWIR Transparency | Low / Opaque | High / Transparent | C-D bond vibrations are shifted to longer wavelengths, out of the MWIR spectral region. nih.gov |

| Primary Absorption | ~3.3 µm | ~4.2 µm | The heavier mass of deuterium lowers the vibrational frequency of the C-D bond compared to the C-H bond. nih.gov |

Hydrogen sulfide (B99878) (H2S), along with related hydrogen polysulfides (H2Sn), are now recognized as critical signaling molecules in biology, playing roles in everything from neurotransmission to cardiovascular regulation. nih.govmdpi.comresearchgate.net However, the precise mechanisms of their production, metabolism, and action are complex and difficult to study due to the reactive and transient nature of these species. nih.govnih.govnih.gov

Isotopic labeling is a cornerstone technique for tracing the flow of molecules through metabolic pathways. wikipedia.orgnih.gov A deuterated compound like this compound can serve as a metabolic tracer. When introduced into a biological system (e.g., cell culture), its journey can be tracked using mass spectrometry. By analyzing the masses of subsequent metabolites, researchers can determine how the methylthio- group is processed. This can help answer key questions in polysulfide research:

Is the sulfur atom from the thioether incorporated into the cellular pool of H2S or H2Sn?

What enzymes are responsible for cleaving the C-S bond?

How does the cell regulate the levels of these reactive sulfur species?

Using a stable isotope tracer avoids the hazards of radiolabeling and allows for precise quantification of metabolic flux, providing a clearer picture of the intricate sulfur signaling network. wikipedia.org

The development of new, efficient, and selective chemical reactions is a central goal of organic chemistry. Deuterium labeling is a classic tool for elucidating reaction mechanisms, which is a critical step in optimizing catalysts and reaction conditions. nih.govresearchgate.net By observing the kinetic isotope effect (KIE), chemists can determine whether a specific C-H bond is broken during the rate-limiting step of a reaction. nih.govchemrxiv.org

For example, in the development of a new metal-catalyzed reaction that functionalizes the C-H bonds of a methylthio- group, this compound would be an invaluable mechanistic probe. If the reaction proceeds significantly slower with the deuterated substrate compared to the non-deuterated version, it provides strong evidence that C-H activation at the methyl group is a key, rate-determining part of the catalytic cycle. wikipedia.org This knowledge allows chemists to rationally design more effective catalysts—for instance, by modifying ligands to facilitate the C-H activation step. This approach is widely used to understand and improve a range of important transformations, including cross-coupling and C-H functionalization reactions.

Future Research Directions and Unexplored Avenues

Development of Advanced Synthetic Methodologies for Enhanced Isotopic Purity and Regioselectivity

The synthesis of deuterated compounds, while established, is an area ripe for innovation, particularly concerning the enhancement of isotopic purity and precise control over the location of deuterium (B1214612) atoms (regioselectivity). Future research will likely focus on moving beyond conventional methods to more efficient and scalable technologies.

Conventional synthesis of deuterated aromatic compounds often involves H-D exchange reactions using heavy water (D₂O) under high temperature and pressure in a batch process. tn-sanso.co.jp However, these methods can suffer from limitations in scale, long reaction times, and complex purification processes. tn-sanso.co.jp To overcome these challenges, new technologies are being developed. A promising approach is the use of flow synthesis, which offers superior thermal efficiency, automation potential, and enhanced safety at high pressures and temperatures. tn-sanso.co.jp One innovative system employs a flow-type microwave reactor, which has demonstrated higher reaction efficiency and throughput compared to traditional batch methods for producing deuterated aromatic compounds. tn-sanso.co.jp

For a compound like Ethyl 3-(methyl-d3-mercapto)propionate, achieving high isotopic enrichment in the methyl group is critical. This requires specific deuteration strategies, such as using a deuterated starting material (e.g., d3-methyl iodide) in a nucleophilic substitution reaction with the corresponding thiol. google.com General methods for sulfide (B99878) synthesis include the reaction of thiols with alkyl halides, addition of thiols to alkenes, and cross-coupling reactions. numberanalytics.com The development of stereoselective synthesis methods, perhaps using chiral catalysts or enzymatic resolution, could also be a future direction for producing enantiomerically pure versions of such deuterated compounds. numberanalytics.com

Table 1: Comparison of Synthetic Methods for Deuterated Compounds

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Batch Synthesis | H-D exchange reaction in a sealed vessel under high temperature and pressure. tn-sanso.co.jp | Established methodology. | Limited scale, lower heating/cooling efficiency, complex processing. tn-sanso.co.jp |

| Flow Synthesis | Reactants are continuously pumped through a reactor (e.g., microwave-assisted). tn-sanso.co.jp | Higher throughput, better thermal control, automation, enhanced safety. tn-sanso.co.jp | Requires specialized equipment. |

| Deuterated Reagent | Use of a small molecule building block that is already deuterated. google.com | High regioselectivity and isotopic purity. | Cost and availability of the deuterated reagent. google.com |

Innovation in Analytical and Spectroscopic Techniques for Trace Analysis of Deuterated Sulfur Compounds

The detection and quantification of deuterated sulfur compounds at trace levels present a significant analytical challenge. Innovations in this area are crucial for applications in metabolic studies and environmental tracing where concentrations can be exceedingly low.

Current powerful techniques for ultra-trace sulfur analysis include isotope dilution mass spectrometry combined with chemical separation procedures to prevent polyatomic ion interference from the sample matrix. nih.gov Inductively coupled plasma-sector field mass spectrometry (ICP-SFMS) is a highly sensitive method used for this purpose. nih.gov For volatile sulfur compounds, gas chromatography (GC) is the standard method, often paired with a sulfur-specific detector like a sulfur chemiluminescence detector (SCD) for enhanced sensitivity and reliability. shimadzu.com

Recent advances have also highlighted other techniques for detecting sulfur-containing biomolecules. nih.gov These include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high selectivity and sensitivity for identifying and quantifying specific molecules in complex biological samples. nih.gov

Raman Spectroscopy: A non-destructive technique that can provide structural information about sulfur-containing species. nih.gov

Fluorescent Probes: Designed to react specifically with certain sulfur compounds, enabling their detection through fluorescence imaging. nih.gov

Future research should focus on refining these methods specifically for deuterated sulfur compounds like this compound. This includes developing specific LC-MS/MS protocols that can distinguish the deuterated tracer from its naturally occurring, non-deuterated counterpart with high precision, enabling accurate quantification in complex matrices.

Deeper Elucidation of Complex Mechanistic Pathways Using Sophisticated Isotopic Probes

Deuterium labeling is a classic tool in physical organic chemistry for investigating reaction mechanisms by exploiting the kinetic isotope effect (KIE). azimuth-corp.com The heavier mass of deuterium compared to hydrogen causes C-D bonds to be stronger and react more slowly than C-H bonds, and observing this rate change can reveal the rate-determining step of a reaction.

The non-deuterated analogue of the title compound, 3-methylmercaptopropionate (MMPA), is a central intermediate in the DMSP demethylation pathway, a globally significant process in marine bacteria for metabolizing carbon and sulfur. nih.gov This pathway involves several enzymes, including DmdB, which ligates MMPA to coenzyme A, and DmdC, which dehydrogenates the resulting MMPA-CoA. nih.gov The precise mechanisms of these enzymes are still under investigation. nih.gov

Using this compound as an isotopic probe could provide profound insights into this pathway. By tracking the d3-methyl group, researchers could:

Confirm the metabolic fate of the methyl group.

Measure the KIE for the enzymatic reactions involving the methyl group, helping to clarify transition state structures.

Elucidate the catalytic mechanisms of enzymes like DmdB and DmdC with greater certainty. nih.gov

This approach, leveraging a sophisticated isotopic probe, allows for a more detailed understanding of enzymatic and chemical reaction mechanisms that would be difficult to achieve otherwise. escholarship.org

Expansion of Isotopic Tracing Applications to Novel Biological Systems and Processes

Isotope tracers are invaluable for tracking the flow of elements through biological and environmental systems. nih.gov While studies have long used natural variations in stable sulfur isotopes (³²S, ³³S, ³⁴S) to understand large-scale biogeochemical processes like microbial sulfate (B86663) reduction, these methods track the entire pool of an element. collectionscanada.gc.cawikipedia.org

The use of an enriched, deuterated tracer like this compound allows for a much more targeted and quantitative approach. nih.gov Administering this compound to a biological system—be it a bacterial culture, a plant, or an animal model—enables the precise tracking of the molecule and its metabolic products. nih.govwikipedia.org

Future applications could include:

Metabolic Flux Analysis: Quantifying the rate at which the DMSP demethylation pathway operates in different microorganisms and under various environmental conditions. nih.gov

Food Science: Tracing the origin and transformation of sulfur-containing flavor compounds in food production and fermentation.

Environmental Science: Following the fate of organosulfur compounds in soil or aquatic ecosystems to better understand their role in the global sulfur cycle. collectionscanada.gc.ca

Pharmacokinetics: Although outside the scope of this article's exclusions, deuteration is a known strategy to alter the metabolic properties of drugs, a principle that stems from fundamental metabolic tracing studies. nih.gov

The expansion of these isotopic tracing techniques to new biological systems promises to reveal the intricate pathways and dynamics of sulfur metabolism in unprecedented detail.

Predictive Computational Models and Data-Driven Research in Deuterated Sulfur Chemistry

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, including those containing sulfur. numberanalytics.comnumberanalytics.com Methods such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics (MD) simulations are used to study electronic structure, reactivity, and thermodynamic properties. numberanalytics.com

For deuterated sulfur chemistry, computational models can be particularly insightful. They can be used to:

Predict Kinetic Isotope Effects: Calculating the expected change in reaction rates upon deuteration, which helps in designing and interpreting mechanistic experiments. azimuth-corp.com

Elucidate Reaction Mechanisms: Modeling complex reaction pathways involving sulfur compounds to identify intermediates and transition states. numberanalytics.comnumberanalytics.com

Predict Molecular Properties: Estimating the spectroscopic signatures (e.g., vibrational frequencies in IR and Raman spectroscopy) of deuterated molecules, which aids in their analytical identification. azimuth-corp.com

Design New Compounds: Computationally screening potential new sulfur-containing molecules with desired properties before attempting their synthesis. numberanalytics.com

Recent studies have successfully used DFT to probe reaction mechanisms of sulfur-containing compounds and have modeled the complex chemistry of sulfur in interstellar clouds. numberanalytics.comaanda.org Applying these predictive models to this compound can accelerate research by guiding experimental efforts, from optimizing synthesis to predicting its behavior in complex biological or chemical systems. Comparing computational predictions with observational data from deuteration studies is a powerful approach to refine chemical models. arxiv.org

Q & A

Q. How is Ethyl 3-(Methyl-d3-mercapto)propionate synthesized, and what are the critical parameters for ensuring isotopic purity?

- Methodological Answer : Synthesis typically involves deuterated methylthiolation of ethyl 3-mercaptopropionate using deuterated methylating agents (e.g., CD₃I or (CD₃)₂SO₄). Key steps include:

Reaction Control : Maintain anhydrous conditions to prevent isotopic exchange with protic solvents.

Purification : Use fractional distillation or preparative HPLC to isolate the deuterated product, ensuring >98% isotopic purity (based on analogous methods for deuterated propionic acid derivatives) .